Ajoene

説明

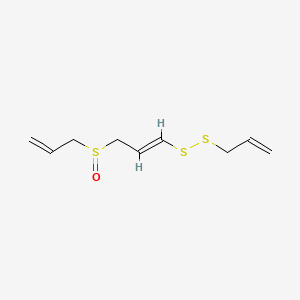

Structure

3D Structure

特性

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ajoene from Allium sativum: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajoene, a sulfur-rich molecule derived from garlic (Allium sativum), has garnered significant scientific interest due to its broad spectrum of biological activities, including antithrombotic, antimicrobial, and anticancer properties. This technical guide provides an in-depth overview of the discovery of ajoene, detailed methodologies for its extraction and isolation from garlic, and a summary of its characterization. The document includes structured tables of quantitative data for easy comparison of extraction yields, comprehensive experimental protocols, and visualizations of the biosynthetic pathway and a key signaling pathway influenced by ajoene. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Genesis of Ajoene

The story of ajoene begins with the characteristic aroma and flavor of garlic, which are produced when the clove is crushed or chopped. This mechanical action releases the enzyme alliinase, which acts on the stable precursor alliin (S-allyl-L-cysteine sulfoxide) to form the highly reactive and unstable compound, allicin (diallyl thiosulfinate). Allicin is the primary organosulfur compound responsible for many of garlic's immediate biological effects.

However, allicin itself is a transient molecule, readily undergoing transformation into a variety of more stable sulfur-containing compounds. Among these, ajoene [(E,Z)-4,5,9-trithiadodeca-1,6,11-triene 9-oxide] stands out for its significant and diverse biological activities. The name "ajoene" is derived from "ajo," the Spanish word for garlic. It exists as a mixture of E- and Z-isomers.[1] The formation of ajoene from allicin is a complex process that is influenced by factors such as temperature, solvent, and the presence of other compounds. This guide will delve into the methods to isolate and study this promising natural product.

Biosynthesis of Ajoene

The formation of ajoene is not an enzymatic process within the garlic clove but rather a chemical transformation of allicin that occurs after the disruption of the garlic cells. The pathway can be summarized as follows:

Extraction and Isolation of Ajoene

The extraction and isolation of ajoene from Allium sativum require careful consideration of the compound's stability and the desired purity of the final product. Various methods have been developed, each with its own advantages in terms of yield, scalability, and purity.

Solvent Extraction

Solvent extraction is a common method for obtaining ajoene from garlic. The choice of solvent is critical, as it influences the extraction efficiency and the profile of co-extracted compounds.

Experimental Protocol: Ethyl Acetate Extraction

-

Preparation of Garlic: Fresh garlic cloves are peeled and homogenized in a blender to create a fine pulp. This step is crucial to release the alliinase and initiate the formation of allicin.

-

Incubation: The garlic pulp is typically incubated at room temperature for a period of time (e.g., 30 minutes to 2 hours) to allow for the conversion of alliin to allicin and subsequently to ajoene.

-

Extraction: The pulp is then mixed with an organic solvent such as ethyl acetate. The mixture is stirred or agitated for several hours to facilitate the transfer of ajoene into the solvent phase.

-

Filtration and Concentration: The mixture is filtered to remove solid garlic residues. The resulting ethyl acetate extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing ajoene.

A study reported obtaining approximately 10 mg of crude garlic extract from 25 grams of garlic using ethyl acetate in a Soxhlet apparatus.[2]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that can provide higher yields compared to simple solvent extraction.

Experimental Protocol: Soxhlet Extraction with Ethyl Acetate

-

Sample Preparation: Mashed garlic pulp is packed into a thimble made of filter paper.

-

Apparatus Setup: The thimble is placed in the main chamber of a Soxhlet extractor, which is then placed on a flask containing ethyl acetate. A condenser is attached to the top of the extractor.

-

Extraction Process: The ethyl acetate is heated to reflux. The solvent vapor travels up the distillation arm and condenses in the condenser, dripping into the thimble containing the garlic pulp. The solvent fills the thimble and extracts the ajoene. Once the chamber is full, the solvent is siphoned back into the flask, carrying the extracted ajoene with it. This cycle is repeated multiple times (e.g., 6 cycles) to ensure thorough extraction.[2]

-

Solvent Removal: After extraction, the ethyl acetate is removed by evaporation to obtain the crude ajoene extract.[2]

Purification by Column Chromatography

Crude extracts of ajoene typically contain a mixture of sulfur compounds and other lipids. Column chromatography is a widely used technique for the purification of ajoene from these complex mixtures.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel (e.g., 100-200 mesh) as the stationary phase. The silica gel is made into a slurry with a non-polar solvent (e.g., n-hexane) and poured into the column, ensuring no air bubbles are trapped.

-

Sample Loading: The crude ajoene extract is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a mobile phase of increasing polarity. A common mobile phase system is a gradient of n-hexane and ethyl acetate or n-hexane and 2-propanol.[1]

-

Fraction Collection: Fractions are collected as the eluent passes through the column. The separation of compounds is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Ajoene Isolation: Fractions containing pure ajoene are pooled and the solvent is evaporated to yield the purified compound.

Quantitative Data on Ajoene Yield

The yield of ajoene from garlic can vary significantly depending on the extraction method, solvent, temperature, and duration of the extraction. The following table summarizes reported yields of E- and Z-ajoene from various studies.

| Extraction Method/Solvent | Garlic Variety/Preparation | Temperature (°C) | Time (h) | E-Ajoene Yield (µg/g garlic) | Z-Ajoene Yield (µg/g garlic) | Reference |

| Ethyl Acetate Extraction | Crushed Garlic | 60 | - | 71.5 | 342.4 | |

| Ethyl Acetate Extraction | Crushed Garlic | - | 8 | 129.0 | 499.2 | |

| Vegetable Oil Infusion | Garlic Juice | - | - | - | 60-148 (total ajoene) | |

| Organic Solvent (pH 2-6) | Mixed Garlic | 40-90 | - | - | ~0.9 (total ajoene) | |

| Garlic-Butter Mixture | Garlic Juice | 61.05 | 2.56 | - | 85.5-848.2 (total ajoene) |

Characterization of Ajoene

The structural elucidation and confirmation of isolated ajoene are performed using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and analytical quantification of ajoene. A typical HPLC method for ajoene analysis utilizes a silica gel column with a mobile phase consisting of a mixture of n-hexane and 2-propanol (e.g., 85:15 v/v). Detection is commonly performed using a UV detector at a wavelength of 240 nm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of ajoene. Positive electrospray ionization (ESI+) HRMS has shown a mass of 235.0282 Da, which corresponds to the molecular formula C₉H₁₅OS₃.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of the E- and Z-isomers of ajoene. While several studies have confirmed the use of NMR for ajoene identification, detailed, publicly available spectral data with assigned chemical shifts and coupling constants are scarce in the literature.

Biological Activities and Signaling Pathways

Ajoene exhibits a wide array of biological activities, with its anticancer and quorum sensing inhibitory effects being of particular interest to the scientific community.

Anticancer Activity and the NF-κB Signaling Pathway

Ajoene has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. One of the key signaling pathways implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and proliferation. Ajoene has been found to inhibit this pathway.

The simplified mechanism involves the following steps:

-

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB.

-

Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκB, releasing NF-κB.

-

NF-κB then translocates to the nucleus, where it binds to DNA and activates the transcription of genes that promote cell survival and inhibit apoptosis.

-

Ajoene can interfere with this pathway, leading to the suppression of NF-κB activation and promoting apoptosis in cancer cells.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. This system is often crucial for bacterial virulence and biofilm formation. Ajoene has been identified as a potent quorum sensing inhibitor (QSI). It has been shown to repress the expression of small regulatory RNAs (sRNAs), such as RsmY and RsmZ in Pseudomonas aeruginosa, which are key components of the quorum sensing cascade. By disrupting bacterial communication, ajoene can attenuate virulence and increase the susceptibility of bacteria to conventional antibiotics.

Conclusion

Ajoene stands as a testament to the rich chemical diversity found in natural sources like Allium sativum. Its discovery and subsequent investigation have unveiled a molecule with significant therapeutic potential. This technical guide has provided a comprehensive overview of the methods for isolating and characterizing ajoene, along with insights into its mechanisms of action. The detailed protocols and compiled data aim to facilitate further research and development of ajoene and its analogs as potential drug candidates for a variety of diseases. The continued exploration of this fascinating garlic-derived compound holds great promise for the future of medicine.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Ajoene (E- and Z-)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajoene, a sulfur-rich compound derived from garlic, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of (E)- and (Z)-ajoene. It delves into their distinct physicochemical properties, biological activities, and the signaling pathways they modulate. Detailed experimental methodologies for the synthesis, isolation, and characterization of these isomers are provided, alongside a summary of their quantitative biological data. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomerism

Ajoene, with the chemical formula C₉H₁₄OS₃, is an organosulfur compound that exists as two geometric isomers: (E)-ajoene and (Z)-ajoene. The stereoisomerism arises from the restricted rotation around the central carbon-carbon double bond. The "E" (entgegen) designation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, while the "Z" (zusammen) designation signifies they are on the same side.

The chemical name for ajoene is 4,5,9-trithiadodeca-1,6,11-triene-9-oxide. The molecule contains both a disulfide and a sulfoxide functional group, which contribute to its reactivity and biological activity.

Diagram of E- and Z-Ajoene Stereoisomers:

Caption: Chemical structures of (E)- and (Z)-ajoene.

Physicochemical Properties and Stability

Detailed physicochemical data for the individual (E)- and (Z)-ajoene isomers are not extensively reported in the literature. However, some general properties and stability differences have been noted.

| Property | (E)-Ajoene | (Z)-Ajoene | Reference |

| Stability | More stable | Less stable | [1][2][3] |

| Bioactivity | Less bioactive | More bioactive | [2][4] |

| Formation in Solvents | Favored in polar solvents (e.g., alcohol, acetone) | Favored in nonpolar solvents (e.g., vegetable oil, hexane) |

After 9 months of storage at -20°C, 54% of the (E)-isomer remained, while only 11% of the (Z)-isomer was left.

Biological Activity

Both isomers of ajoene exhibit a broad spectrum of biological activities, with the (Z)-isomer generally demonstrating higher potency.

Anticancer Activity

(Z)-Ajoene has demonstrated significant antiproliferative activity against a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of (Z)-Ajoene | Reference |

| HL-60 | Promyelocytic Leukemia | 5.2 | |

| U937 | Histiocytic Lymphoma | 8.5 | |

| K562 | Chronic Myelogenous Leukemia | 10.3 | |

| Jurkat | T-cell Leukemia | 12.1 | |

| HT-29 | Colorectal Adenocarcinoma | 15.8 | |

| A549 | Lung Carcinoma | 18.2 | |

| PC-3 | Prostate Adenocarcinoma | 20.5 | |

| MCF-7 | Breast Adenocarcinoma | 26.1 |

Antimicrobial and Quorum Sensing Inhibition

Ajoene exhibits broad-spectrum antimicrobial activity and is a potent inhibitor of quorum sensing (QS), a bacterial communication system that regulates virulence. Ajoene has been shown to downregulate the expression of QS-controlled genes in Pseudomonas aeruginosa.

Other Biological Activities

Ajoene also possesses antithrombotic, anti-inflammatory, and antioxidant properties.

Signaling Pathways Modulated by Ajoene

Ajoene exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis

Ajoene induces apoptosis (programmed cell death) in cancer cells through multiple mechanisms. In 3T3-L1 adipocytes, ajoene-induced apoptosis is initiated by the generation of reactive oxygen species (ROS), leading to the activation of JNK and ERK, translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP-1) in a caspase-independent manner. In human myeloid leukemia cells, ajoene enhances chemotherapy-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and activating caspase-3.

Caption: Ajoene-induced apoptosis signaling pathways.

Nrf2-Mediated Antioxidant Response

(Z)-Ajoene activates the Nrf2 antioxidant response pathway. It induces the production of ROS, which in turn activates extracellular signal-regulated kinase (ERK) and protein kinase C delta (PKCδ). These kinases promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.

Caption: (Z)-Ajoene activation of the Nrf2 pathway.

Inhibition of Quorum Sensing

Ajoene inhibits quorum sensing in Gram-negative bacteria by targeting small regulatory RNAs (sRNAs). In P. aeruginosa, ajoene has been shown to lower the expression of the sRNAs RsmY and RsmZ, which are key regulators of virulence factor production.

Caption: Ajoene's inhibition of bacterial quorum sensing.

Experimental Protocols

Total Synthesis of Ajoene

A short and scalable total synthesis of ajoene has been developed, avoiding the use of the unstable precursor allicin. The general workflow is as follows:

Caption: General workflow for the total synthesis of ajoene.

Detailed Methodology: A detailed multi-step synthesis has been described, starting from commercially available distilled allyl disulfide. The process involves the formation of a 1:4 mixture of (E)- and (Z)-ajoene, which can then be purified by silica gel chromatography. Another described synthesis involves a five-step procedure starting from an alkyl dibromide and proceeding through selenium-containing intermediates, with the final step being an oxidative cleavage with hydrogen peroxide to yield ajoene.

Isolation and Separation of (E)- and (Z)-Ajoene

The separation of the (E) and (Z) isomers of ajoene can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

-

Extraction: Ajoene can be extracted from garlic macerated in oil using a suitable organic solvent like ethyl acetate.

-

Chromatography: The extract is then subjected to preparative HPLC.

-

Column: A silica gel column is typically used.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and 2-propanol (e.g., 85:15 v/v), is employed for effective separation.

-

Detection: The eluting isomers are monitored using a UV detector at a wavelength of approximately 240 nm.

-

Conclusion

(E)- and (Z)-ajoene are promising natural compounds with a wide array of therapeutic potentials. The greater biological activity of the (Z)-isomer, contrasted with the higher stability of the (E)-isomer, presents interesting considerations for drug development. The elucidation of their mechanisms of action through various signaling pathways provides a solid foundation for further research into their clinical applications. The availability of synthetic routes and purification protocols will undoubtedly facilitate these future investigations. This guide serves as a foundational document for scientists and researchers aiming to explore the full potential of these fascinating stereoisomers.

References

The Transformation of Allicin to Ajoene: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajoene, a sulfur-containing compound derived from garlic, has garnered significant interest in the scientific community for its wide range of biological activities, including antithrombotic, antimicrobial, and anticancer properties. Unlike many other garlic-derived compounds, ajoene is not naturally present in intact garlic cloves. Instead, it is a stable transformation product of allicin, the pungent and unstable compound released when garlic is crushed or cut. This guide provides an in-depth technical overview of the biosynthesis of ajoene from the transformation of allicin, detailing the underlying chemical mechanisms, experimental protocols for its synthesis and analysis, and quantitative data on its formation.

The Chemical Transformation of Allicin to Ajoene

The formation of ajoene from allicin is a complex chemical process that can be influenced by various factors, including temperature, solvent polarity, and the presence of acidic catalysts. The transformation is essentially a self-condensation reaction of 2-propenesulfenic acid, a transient intermediate formed from the decomposition of allicin.

The generally accepted mechanism for the formation of (E)- and (Z)-ajoene from allicin proceeds through the following key steps:

-

Decomposition of Allicin: Allicin, in the presence of heat or certain solvents, decomposes to form two molecules of 2-propenesulfenic acid.

-

Formation of a Sulfonium Ion Intermediate: Two molecules of allicin can also react via S-thioallylation to form a sulfonium ion.

-

Elimination and Condensation: Subsequent elimination and condensation reactions involving 2-propenesulfenic acid and other reactive intermediates lead to the formation of the characteristic trithiadodecadiene structure of ajoene. This process results in the formation of both E and Z isomers of ajoene.

The polarity of the solvent plays a crucial role in the transformation pathway. In polar solvents such as aqueous acetone or alcohols, the formation of ajoene is favored. Conversely, in non-polar solvents or oils, allicin primarily transforms into vinyldithiins.

Quantitative Data on Ajoene Formation

The yield and the isomeric ratio of E- and Z-ajoene are highly dependent on the reaction conditions. The following table summarizes key quantitative data from cited literature.

| Allicin Source | Solvent System | Temperature (°C) | Reaction Time (h) | Total Ajoene Yield (%) | E/Z Ratio | Byproducts Identified | Reference |

| Synthetic Allicin | Aqueous Acetone | Reflux | Not specified | 37 | 4:1 | Vinyldithiins, mono and polysulfides | [1] |

| Garlic Juice | Soybean Oil | 98.80 | 6.87 | Not specified | Optimized for E-ajoene | Not specified | [2] |

| Garlic Juice | Soybean Oil | 42.24 | 9.71 | Not specified | Optimized for Z-ajoene | Not specified | [2] |

| Synthetic Allicin | Methanol | 55 | Not specified | Not specified | Not specified | (E)-ajoene, (Z)-ajoene, 3-vinyl-4H-1,2-dithiin, 2-vinyl-4H-1,3-dithiin, diallyl disulfide | [2] |

Experimental Protocols

Protocol 1: Synthesis of Allicin from Diallyl Disulfide

This protocol is adapted from established methods for the chemical synthesis of allicin, which serves as the precursor for ajoene.

Materials:

-

Diallyl disulfide

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system for purity analysis

Procedure:

-

Dissolve diallyl disulfide in acetic acid.

-

Slowly add hydrogen peroxide to the solution while stirring at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction by adding water.

-

Extract the allicin into dichloromethane.

-

Wash the organic layer with a sodium bicarbonate solution to remove excess acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to obtain crude allicin.

-

Purify the allicin using column chromatography or preparative HPLC.

-

Confirm the purity of the synthesized allicin using HPLC analysis.

Protocol 2: Transformation of Allicin to Ajoene

This protocol describes the thermal rearrangement of allicin to form a mixture of E- and Z-ajoene.

Materials:

-

Purified allicin

-

Aqueous acetone (e.g., 1:1 v/v acetone:water)

-

Reflux apparatus

-

Extraction funnel

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system for quantification of E- and Z-ajoene

Procedure:

-

Dissolve a known amount of purified allicin in aqueous acetone.

-

Heat the solution to reflux and maintain for a specified period (e.g., 4 hours).

-

Cool the reaction mixture to room temperature.

-

Extract the products with an organic solvent such as ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Analyze the resulting mixture by HPLC to determine the yield and the E/Z ratio of ajoene.

Protocol 3: HPLC Analysis of Ajoene Isomers

This protocol provides a general method for the separation and quantification of E- and Z-ajoene.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A normal-phase silica gel column is commonly used for the separation of ajoene isomers.

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 85:15 v/v) is often effective.[3]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection Wavelength: Ajoene isomers can be detected at approximately 240 nm.

-

Quantification: Quantification is achieved by comparing the peak areas of the E and Z isomers in the sample to those of known standards.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Chemical transformation pathway from alliin to ajoene and vinyldithiins.

Experimental Workflow

Caption: Experimental workflow for the synthesis and analysis of ajoene from allicin.

References

- 1. Quantitative Determination of Allicin and Alliin from Garlic by HPLC* | Semantic Scholar [semanticscholar.org]

- 2. Transformation of Synthetic Allicin: The Influence of Ultrasound, Microwaves, Different Solvents and Temperatures, and the Products Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

Synthetic Ajoene: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic ajoene, a stable organosulfur compound derived from the rearrangement of allicin, the primary bioactive component of garlic, has garnered significant attention in the scientific community.[1][2][3] Unlike its natural counterpart, which is typically found as a mixture of E- and Z-isomers, synthetic routes provide access to pure isomers and novel analogs, facilitating in-depth investigation into its biological activities.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of synthetic ajoene, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its mechanisms of action in key signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Physical and Chemical Properties of Synthetic Ajoene

Synthetic ajoene is a colorless to yellowish, odorless oil. It is a chiral molecule existing as a mixture of E- and Z-stereoisomers. The Z-isomer has been reported to exhibit greater bioactivity in some contexts, while the E-isomer is generally more stable.

General and Computed Properties

The following table summarizes the general and computed physical and chemical properties of synthetic ajoene.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

| Molecular Formula | C₉H₁₄OS₃ | |

| Molecular Weight | 234.4 g/mol | |

| Appearance | Colorless to yellowish, odorless oil | |

| logP (o/w) | 2.536 (estimated) | |

| Hydrogen Acceptor Count | 1 | |

| Hydrogen Donor Count | 0 | |

| Rotatable Bond Count | 8 | |

| Polar Surface Area | 17.07 Ų |

Experimental Physicochemical Data

This table presents experimentally determined physicochemical properties of synthetic ajoene.

| Property | Value | Reference(s) |

| Melting Point | Approximately 35°C for E-ajoene | |

| Boiling Point | Not precisely defined due to instability at high temperatures. Estimated at 376.05 °C @ 760.00 mm Hg. | |

| Solubility | Soluble in organic solvents such as ethanol and ether; poorly soluble in water. Estimated water solubility of 0.3 g/L. | |

| Stability | Sensitive to heat and light. Stable in a pH range of 4-7. Degrades at temperatures above 40°C. |

Experimental Protocols

Synthesis of Ajoene

A reliable and scalable total synthesis of ajoene has been developed, avoiding the use of the unstable precursor allicin. The following is a general outline of a synthetic route.

Workflow for the Total Synthesis of Ajoene

Caption: A generalized workflow for the total synthesis of synthetic ajoene.

A detailed experimental protocol based on the work by Wirth and colleagues involves the following key steps:

-

Preparation of Aryl Propyl Selenides: An isothiouronium salt is prepared by reacting a bromide starting material with thiourea, which is then hydrolyzed to a thiol and propargylated to form a thioether. The resulting hydroxy group reacts with 2-nitrophenyl selenocyanate and tributylphosphine to produce the selenide.

-

Radical Addition of Thioacetic Acid: A regioselective addition of thioacetic acid to the terminal alkyne of the aryl propyl selenide is carried out in degassed toluene at 85°C with a radical initiator.

-

Hydrolysis and Sulfenylation: The resulting thioacetate is hydrolyzed to a thioenolate with potassium hydroxide in methanol, followed by sulfenylation with a thiosulfonic acid S-alkyl ester.

-

Final Oxidation: The synthesized intermediate is treated with hydrogen peroxide to induce selenoxide elimination, forming the double bond, and simultaneously oxidizing the sulfide to a sulfoxide, yielding ajoene.

Characterization of Synthetic Ajoene

The characterization of synthetic ajoene is crucial to confirm its structure and purity. The following methods are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): A validated normal-phase HPLC method can be used for the determination of E- and Z-ajoene.

-

Column: Silica gel column.

-

Mobile Phase: An isocratic mobile phase of n-hexane and 2-propanol (e.g., 85:15, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 240 nm.

-

Extraction: Ajoene can be extracted from oil-based preparations using ethyl acetate or a mixture of n-hexane and 2-propanol.

-

-

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic method for the qualitative analysis of ajoene.

-

Stationary Phase: Silica gel plate.

-

Mobile Phase: Ethyl acetate and water (1:1).

-

Detection: Vanillin in concentrated sulfuric acid can be used as a staining agent, which produces brown spots in the presence of ajoene.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of synthetic ajoene and to determine the ratio of E- and Z-isomers.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized ajoene.

Ajoene Characterization Workflow

Caption: A typical workflow for the characterization of synthetic ajoene.

Biological Activities and Signaling Pathways

Synthetic ajoene exhibits a broad spectrum of biological activities, including anticancer and quorum sensing inhibitory effects.

Anticancer Activity: Induction of Apoptosis

Ajoene induces apoptosis in various cancer cell lines through a multi-faceted mechanism primarily involving the generation of reactive oxygen species (ROS) and the activation of the mitochondrial-dependent caspase cascade.

Ajoene-Induced Apoptosis Signaling Pathway

Caption: Ajoene induces apoptosis through ROS generation and mitochondrial pathways.

The key events in ajoene-induced apoptosis are:

-

Induction of ROS: Ajoene treatment leads to an increase in intracellular reactive oxygen species.

-

Activation of MAP Kinases: The elevated ROS levels activate mitogen-activated protein kinases (MAPKs) such as JNK and ERK.

-

Modulation of Bcl-2 Family Proteins: Ajoene downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.

-

Mitochondrial Disruption: The imbalance in Bcl-2 family proteins leads to mitochondrial dysfunction and the release of pro-apoptotic factors.

-

Caspase Activation: This triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis. Additionally, Apoptosis-Inducing Factor (AIF) translocates from the mitochondria to the nucleus, contributing to DNA fragmentation in a caspase-independent manner.

Quorum Sensing Inhibition in Pseudomonas aeruginosa

Ajoene has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. This activity is particularly significant as QS controls the expression of numerous virulence factors.

Ajoene's Inhibition of Quorum Sensing in P. aeruginosa

Caption: Ajoene inhibits quorum sensing by targeting the Hfq protein.

The mechanism of QS inhibition by ajoene involves:

-

Targeting the Hfq Protein: Ajoene directly interacts with the RNA chaperone protein Hfq.

-

Inhibition of sRNA Binding: This interaction prevents the binding of small regulatory RNAs (sRNAs), specifically RsmY and RsmZ, to Hfq.

-

Deregulation of QS Systems: The sequestration of RsmY and RsmZ leads to the dysregulation of the Las and Rhl quorum-sensing systems.

-

Reduced Virulence: Consequently, the expression of QS-controlled virulence factors, such as rhamnolipid, is significantly attenuated.

Conclusion

Synthetic ajoene is a promising bioactive molecule with well-defined physical and chemical properties. The development of scalable synthetic routes has enabled a more thorough investigation of its biological activities and mechanisms of action. Its ability to induce apoptosis in cancer cells and inhibit quorum sensing in pathogenic bacteria highlights its potential as a lead compound in the development of novel therapeutics. Further research into its structure-activity relationships and in vivo efficacy is warranted to fully realize its therapeutic potential.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. Ajoene, a garlic-derived natural compound, enhances chemotherapy-induced apoptosis in human myeloid leukaemia CD34-positive resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ajoene, a garlic compound, inhibits protein prenylation and arterial smooth muscle cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajoene's Disruption of Microbial Quorum Sensing: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic strategies that circumvent traditional bactericidal or bacteriostatic mechanisms. One promising approach is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation. Ajoene, a sulfurous compound derived from garlic (Allium sativum), has emerged as a potent quorum sensing inhibitor (QSI) with significant potential for anti-pathogenic drug development. This technical guide provides an in-depth examination of the molecular mechanisms through which ajoene interferes with microbial quorum sensing, with a particular focus on the opportunistic pathogens Pseudomonas aeruginosa and Staphylococcus aureus. It summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to facilitate further research and development in this critical area.

Introduction to Ajoene and Quorum Sensing

Quorum sensing is a sophisticated bacterial communication process that relies on the production, detection, and population-wide response to extracellular signaling molecules called autoinducers.[1] This system allows bacteria to synchronize gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor secretion, and motility.[2] By interfering with QS, it is possible to attenuate bacterial pathogenicity without exerting selective pressure for resistance, making QS inhibitors (QSIs) an attractive alternative to conventional antibiotics.

Ajoene (4,5,9-trithiadodeca-1,6,11-triene 9-oxide) is a natural organosulfur compound produced from the enzymatic degradation of allicin in crushed garlic.[3] It has been identified as a primary QSI in garlic extracts and has demonstrated efficacy in both in vitro and in vivo models of bacterial infection.[4] This guide will elucidate the specific molecular interactions and regulatory consequences of ajoene treatment on key bacterial QS systems.

Mechanism of Action in Pseudomonas aeruginosa

P. aeruginosa is a formidable Gram-negative pathogen that utilizes a complex, hierarchical QS system to regulate a wide array of virulence factors. The two primary acyl-homoserine lactone (AHL)-based systems are the las and rhl systems, which are governed by the transcriptional regulators LasR and RhlR, respectively.

Ajoene has been shown to significantly inhibit the expression of a number of QS-controlled genes in P. aeruginosa.[1] DNA microarray studies have revealed a concentration-dependent attenuation of virulence factors, including those involved in rhamnolipid production. The primary mechanism of ajoene's action in P. aeruginosa is the downregulation of the small regulatory RNAs (sRNAs), RsmY and RsmZ. These sRNAs normally sequester the translational repressor protein RsmA. By reducing the levels of RsmY and RsmZ, ajoene effectively increases the availability of RsmA, which in turn represses the translation of the lasI and rhlI synthase genes, leading to a decrease in AHL signal molecule production.

Figure 1: Ajoene's mechanism of action in P. aeruginosa QS.

Mechanism of Action in Staphylococcus aureus

S. aureus is a major Gram-positive pathogen that employs the accessory gene regulator (agr) system for quorum sensing. This system controls the expression of a vast number of virulence factors, including toxins and proteases. The effector molecule of the agr system is a small, dual-function regulatory RNA called RNAIII.

Ajoene has been demonstrated to inhibit the agr QS system in S. aureus. The mechanism involves the direct downregulation of RNAIII expression. By reducing the levels of RNAIII, ajoene prevents the upregulation of secreted virulence factors (e.g., alpha-hemolysin) and the downregulation of surface-associated adhesins, thereby attenuating the pathogenic potential of S. aureus.

Figure 2: Ajoene's mechanism of action in S. aureus QS.

Quantitative Data Summary

The efficacy of ajoene as a QSI has been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibitory Concentrations (IC50) of Ajoene against P. aeruginosa QS Reporter Strains

| Reporter Strain | IC50 (µM) | Reference |

| lasB-gfp | 15 | |

| rhlA-gfp | 50 | |

| luxI-gfp (in E. coli) | 100 |

Table 2: Effect of Ajoene on Biofilm Formation

| Bacterium | Ajoene Concentration | Inhibition of Biofilm Formation | Reference |

| P. aeruginosa | Not specified | Significant reduction | |

| S. aureus | Not specified | Significant reduction |

Table 3: Ajoene-Mediated Changes in Gene Expression

| Bacterium | Target Gene/sRNA | Ajoene Concentration | Fold Change/Effect | Reference |

| P. aeruginosa | rsmY and rsmZ | Not specified | Lowered expression | |

| S. aureus | rnaIII | 5 µg/ml | Clear decrease in expression | |

| S. aureus | spa | 1 µg/ml | Clear increase in expression |

Table 4: Synergistic Effects of Ajoene with Antibiotics

| Bacterium | Antibiotic | Ajoene Treatment | Observation | Reference |

| P. aeruginosa | Tobramycin | Pre-treatment with ajoene | Clear synergistic antimicrobial effect on biofilm killing |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the QSI activity of ajoene.

Quorum Sensing Inhibition Assay using Chromobacterium violaceum

This assay is a common method for screening for QSI compounds. C. violaceum produces a purple pigment, violacein, which is regulated by QS. Inhibition of violacein production without inhibiting bacterial growth indicates QSI activity.

Figure 3: Workflow for C. violaceum QSI assay.

Protocol:

-

Culture Preparation: Inoculate Chromobacterium violaceum (e.g., ATCC 12472) into Luria-Bertani (LB) broth and incubate overnight at 30°C with shaking.

-

Compound Preparation: Prepare a stock solution of ajoene in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Assay Setup: In a 96-well microtiter plate, add fresh LB broth and the diluted ajoene to the wells. Add a standardized inoculum of the overnight C. violaceum culture to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 30°C for 24-48 hours.

-

Analysis: Visually assess the inhibition of violacein (purple pigment) production. For quantitative analysis, lyse the cells and extract the violacein with a solvent (e.g., DMSO or ethanol) and measure the absorbance at a specific wavelength (e.g., 585 nm).

Crystal Violet Biofilm Assay

This assay is used to quantify the ability of bacteria to form biofilms and to assess the effect of inhibitors on biofilm formation.

Protocol:

-

Culture and Inoculation: Grow a bacterial culture (e.g., P. aeruginosa or S. aureus) overnight. Dilute the culture in fresh growth medium and add it to the wells of a 96-well microtiter plate containing various concentrations of ajoene.

-

Biofilm Formation: Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature for the bacterium (e.g., 37°C).

-

Washing: Carefully remove the planktonic cells by gently washing the wells with a buffer (e.g., phosphate-buffered saline, PBS).

-

Staining: Add a solution of crystal violet (0.1%) to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Remove the excess crystal violet by washing the wells with water.

-

Solubilization and Quantification: Solubilize the crystal violet that has stained the biofilm by adding a solvent (e.g., 30% acetic acid or ethanol). Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570-595 nm). The absorbance is proportional to the amount of biofilm formed.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the expression levels of specific genes or sRNAs in response to ajoene treatment.

Figure 4: Workflow for qRT-PCR analysis of gene expression.

Protocol:

-

Bacterial Culture and Treatment: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic or stationary) in the presence and absence of ajoene.

-

RNA Extraction: Harvest the bacterial cells by centrifugation and extract total RNA using a commercial kit or a standard protocol (e.g., Trizol-based extraction).

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target gene(s) and a reference (housekeeping) gene, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the ajoene-treated samples compared to the untreated controls.

In Vivo Mouse Model of P. aeruginosa Lung Infection

This model is used to evaluate the efficacy of ajoene in a living organism.

Protocol:

-

Animal Acclimatization: House mice (e.g., BALB/c or C57BL/6) under specific pathogen-free conditions for a period of acclimatization.

-

Inoculum Preparation: Prepare an inoculum of P. aeruginosa at a specific concentration (e.g., 10^6 - 10^7 CFU/mouse).

-

Infection: Anesthetize the mice and infect them via intranasal or intratracheal instillation of the bacterial suspension.

-

Treatment: Administer ajoene to the mice through a suitable route (e.g., intraperitoneal injection or aerosol delivery) at specified time points post-infection.

-

Monitoring and Endpoint Analysis: Monitor the mice for signs of illness and survival. At the experimental endpoint, euthanize the mice and harvest the lungs to determine the bacterial load (CFU count) and to assess lung pathology (e.g., histology, cytokine analysis).

Conclusion and Future Directions

Ajoene demonstrates significant promise as a broad-spectrum quorum sensing inhibitor, effectively targeting the regulatory networks of both Gram-negative and Gram-positive pathogens. Its ability to downregulate key sRNAs in P. aeruginosa and the central regulatory RNA in S. aureus highlights its potential to disrupt virulence and biofilm formation. The synergistic effects of ajoene with conventional antibiotics further underscore its therapeutic potential in combating multidrug-resistant infections.

Future research should focus on elucidating the precise molecular targets of ajoene within the bacterial cell. While its effects on sRNA and RNAIII expression are established, the upstream signaling events that lead to these changes remain to be fully characterized. Furthermore, optimizing the delivery and bioavailability of ajoene in vivo will be crucial for its successful translation into a clinical setting. The development of ajoene analogs with improved potency and pharmacokinetic properties is also a promising avenue for future drug discovery efforts. Continued investigation into the mechanisms of action and therapeutic applications of ajoene will undoubtedly contribute to the development of novel anti-virulence strategies to address the growing threat of antibiotic resistance.

References

- 1. Protocols · Benchling [benchling.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Ajoene, a Sulfur-Rich Molecule from Garlic, Inhibits Genes Controlled by Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ajoene, a sulfur-rich molecule from garlic, inhibits genes controlled by quorum sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajoene as a Potent Antithrombotic and Antiplatelet Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ajoene, a sulfur-rich compound derived from the rearrangement of allicin in garlic extracts, has emerged as a significant subject of interest in cardiovascular research due to its potent antithrombotic and antiplatelet properties.[1][2] This technical guide provides an in-depth overview of the multifaceted mechanisms through which ajoene exerts its effects, supported by quantitative data from key studies. Detailed experimental protocols for the principal assays are provided to facilitate further research and development in this area. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Mechanism of Action

Ajoene's antiplatelet activity is not attributed to a single mode of action but rather to its ability to interfere with multiple stages of the platelet activation cascade. Its primary mechanisms include the direct interaction with the platelet fibrinogen receptor (GPIIb/IIIa), modulation of intracellular signaling pathways, and alteration of the platelet membrane's physical properties.

Inhibition of Fibrinogen Receptor (GPIIb/IIIa)

A cornerstone of ajoene's antiplatelet effect is its direct interaction with the glycoprotein IIb/IIIa receptor, which is crucial for platelet aggregation by binding fibrinogen.[3] Ajoene inhibits the binding of fibrinogen to ADP-stimulated platelets in a dose-dependent manner, exhibiting mixed non-competitive inhibition.[3] This interaction is further evidenced by ajoene's ability to quench the intrinsic fluorescence of purified GPIIb/IIIa complexes.[3] This direct inhibition of the final common pathway of platelet aggregation makes ajoene a potent anti-aggregatory agent against a wide array of agonists.

Modulation of Intracellular Signaling

Ajoene influences several key intracellular signaling events that are critical for platelet activation and aggregation:

-

Arachidonic Acid Metabolism: Ajoene has been shown to inhibit the formation of thromboxane A2 (TXA2), a potent platelet agonist, in platelets stimulated with arachidonic acid. Reduced production of TXA2 and 12-hydroxyeicosatetraenoic acid (12-HETE) has been observed in platelets treated with ajoene upon stimulation with calcium ionophore A23187 or collagen.

-

Protein Tyrosine Phosphorylation: Ajoene enhances the tyrosine phosphorylation of several platelet proteins. This effect is dose- and time-dependent and suggests an inhibition of protein tyrosine phosphatase (PTP) activity within the platelet.

-

Granule Release: Ajoene is a potent inhibitor of the release of dense body and alpha-granule constituents from platelets. This is not due to an impairment of the initial signaling steps like phosphatidylinositol 4,5-bisphosphate breakdown or protein phosphorylation, but is attributed to a physical modification of the platelet membrane.

Alteration of Platelet Membrane Properties

Electron spin resonance studies have revealed that ajoene increases the mobility of fatty acid spin labels within the platelet plasma membrane. This suggests that ajoene decreases the microviscosity of the internal region of the lipid bilayer. This physical alteration of the membrane is thought to impair the fusion of granules with the plasma membrane, a necessary step for the release of their contents.

Quantitative Data on Ajoene's Antiplatelet Effects

The following tables summarize the quantitative data on the inhibitory effects of ajoene from various in vitro studies.

| Parameter | Agonist | Platelet Preparation | IC50 / ID50 | Reference |

| Platelet Aggregation | Fibrinogen | Washed Human Platelets | 13 µM | |

| Platelet Aggregation | Chymotrypsin-treated | Washed Human Platelets | 2.3 µM | |

| Platelet Aggregation | Collagen | Human Platelet-Rich Plasma (PRP) | 95 ± 5 µM | |

| Fibrinogen Binding | ADP | Washed Human Platelets | 0.8 µM | |

| GPIIb/IIIa Fluorescence Quenching | - | Purified GPIIb/IIIa | 10 µM |

Table 1: Inhibitory Concentrations of Ajoene on Platelet Aggregation and Fibrinogen Binding

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ajoene's antiplatelet effects.

Preparation of Washed Human Platelets

A standardized method for preparing washed human platelets is crucial for in vitro studies to eliminate plasma components that could interfere with the results.

-

Blood Collection: Whole human blood is drawn from healthy, medication-free donors into tubes containing an anticoagulant, typically acid-citrate-dextrose (ACD).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Washing Procedure:

-

Prostacyclin (PGI2) is added to the PRP to prevent platelet activation during subsequent centrifugation steps.

-

The PRP is then centrifuged at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.

-

The supernatant (platelet-poor plasma) is discarded, and the platelet pellet is gently resuspended in a washing buffer (e.g., Tyrode's buffer containing albumin and apyrase).

-

This washing step is typically repeated at least once to ensure the removal of plasma proteins.

-

-

Final Resuspension: The final platelet pellet is resuspended in a suitable buffer (e.g., Tyrode's buffer) to a desired platelet concentration (e.g., 2-3 x 10⁸ platelets/mL) for use in subsequent assays.

Platelet Aggregation Assay

Platelet aggregation is commonly measured using a light aggregometer, which records the increase in light transmission through a platelet suspension as aggregates form.

-

Platelet Preparation: Washed platelets or PRP are prepared as described above.

-

Assay Procedure:

-

Aliquots of the platelet suspension are placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C in the aggregometer.

-

Ajoene or a vehicle control is added to the platelet suspension and incubated for a specified time.

-

A platelet agonist (e.g., ADP, collagen, arachidonic acid, or thrombin) is added to initiate aggregation.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The extent of aggregation is quantified as the maximum percentage change in light transmission. IC50 values are calculated from the dose-response curves of ajoene's inhibition of agonist-induced aggregation.

Fibrinogen Binding Assay

This assay measures the binding of radiolabeled or fluorescently labeled fibrinogen to the GPIIb/IIIa receptor on activated platelets.

-

Platelet Preparation: Washed platelets are prepared and resuspended in a buffer containing calcium.

-

Assay Procedure:

-

Platelets are incubated with various concentrations of ajoene or a vehicle control.

-

A platelet agonist (e.g., ADP) is added to activate the platelets and expose the GPIIb/IIIa binding sites.

-

¹²⁵I-labeled fibrinogen is added to the platelet suspension and incubated for a specific time at room temperature.

-

The platelet-bound fibrinogen is separated from the unbound fibrinogen by centrifuging the platelet suspension through a silicone oil layer.

-

-

Data Analysis: The radioactivity in the platelet pellet is measured using a gamma counter to quantify the amount of bound fibrinogen. The ID50 value is determined from the concentration of ajoene that inhibits 50% of the specific fibrinogen binding.

Measurement of Thromboxane B2 (TXB2) Formation

This assay quantifies the production of TXB2, the stable metabolite of TXA2, typically using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Platelet Stimulation: Washed platelets are incubated with ajoene or a vehicle control before being stimulated with an agonist such as arachidonic acid or collagen.

-

Sample Collection: After a specific incubation period, the reaction is stopped, and the platelet suspension is centrifuged to obtain the supernatant.

-

TXB2 Measurement: The concentration of TXB2 in the supernatant is measured using a commercially available EIA or RIA kit according to the manufacturer's instructions.

-

Data Analysis: The inhibitory effect of ajoene on TXB2 formation is calculated by comparing the levels in ajoene-treated samples to the control samples.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to ajoene's mechanism of action and experimental procedures.

Figure 1: Ajoene's Multi-target Inhibition of Platelet Activation Pathways

Figure 2: Experimental Workflow for Platelet Aggregation Assay with Ajoene

Conclusion

Ajoene stands out as a promising natural compound with significant antithrombotic and antiplatelet potential. Its multifaceted mechanism of action, targeting the GPIIb/IIIa receptor, intracellular signaling pathways, and platelet membrane properties, makes it a compelling candidate for further investigation in the context of cardiovascular disease prevention and treatment. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of ajoene and its therapeutic applications. Further studies, particularly well-designed in vivo and clinical trials, are warranted to fully elucidate the clinical efficacy and safety of ajoene as an antithrombotic agent.

References

- 1. A garlic derivative, ajoene, inhibits platelet deposition on severely damaged vessel wall in an in vivo porcine experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of ajoene, the major antiplatelet compound from garlic, on platelet thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The molecular basis of the antiplatelet action of ajoene: direct interaction with the fibrinogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ajoene's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ajoene, a sulfur-rich compound derived from garlic (Allium sativum), has demonstrated significant potential as an anticancer agent. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Ajoene-induced apoptosis, focusing on the core signaling pathways, quantitative efficacy data, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to proliferate uncontrollably. Therapeutic strategies aimed at restoring apoptotic signaling are therefore of paramount interest. Ajoene has emerged as a promising natural compound that can selectively induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells.[1] This guide will dissect the intricate signaling cascades initiated by Ajoene, providing a foundational understanding for its further investigation and potential clinical application.

Signaling Pathways of Ajoene-Induced Apoptosis

Ajoene triggers apoptosis through a multi-faceted approach, primarily involving the generation of reactive oxygen species (ROS) and the subsequent activation of intrinsic and extrinsic apoptotic pathways. The key signaling cascades are detailed below.

The Central Role of Reactive Oxygen Species (ROS)

Ajoene treatment leads to a dose- and time-dependent increase in intracellular ROS levels in cancer cells.[2] This elevation in ROS is a critical initiating event that triggers downstream apoptotic signaling. The antioxidant N-acetylcysteine has been shown to partially abrogate Ajoene-induced apoptosis, underscoring the pivotal role of oxidative stress.[2]

Figure 1: The central role of Reactive Oxygen Species (ROS) in initiating Ajoene-induced apoptosis.

The Intrinsic (Mitochondrial) Pathway

The accumulation of ROS leads to the perturbation of the mitochondrial membrane. This is a key step in the intrinsic apoptotic pathway. Ajoene has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax.[3][4] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade.

The activation of caspase-9, an initiator caspase, is a key event following cytochrome c release. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which are responsible for the execution of apoptosis by cleaving various cellular substrates.

Figure 2: The intrinsic mitochondrial pathway of Ajoene-induced apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are activated in response to Ajoene-induced oxidative stress. The activation of these pathways plays a crucial role in promoting apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling

Ajoene has been shown to activate the nuclear translocation of the transcription factor NF-κB in human leukemic cells, an effect that is dependent on the generation of ROS. While NF-κB is often associated with pro-survival signals, its activation in this context appears to contribute to the apoptotic process.

Quantitative Data: In Vitro Efficacy of Ajoene

Ajoene exhibits cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the specific Ajoene isomer.

| Cancer Cell Line | Ajoene Isomer | Incubation Time (h) | IC50 (µM) | Reference |

| Leukemia | ||||

| HL-60 | Z-Ajoene | Not Specified | 5.2 | |

| U937 | Not Specified | Not Specified | Not Specified | |

| HEL | Not Specified | Not Specified | Not Specified | |

| OCIM-1 | Not Specified | Not Specified | Not Specified | |

| Breast Cancer | ||||

| MCF-7 | Z-Ajoene | Not Specified | 26.1 | |

| Lung Adenocarcinoma | ||||

| A549 | Not Specified | Not Specified | ~25 | |

| NCI-H1373 | Not Specified | Not Specified | ~25 | |

| NCI-H1395 | Not Specified | Not Specified | ~25 | |

| Burkitt Lymphoma | ||||

| BJA-B | Not Specified | Not Specified | Most Sensitive | |

| Non-Cancerous Cells | ||||

| Marsupial Kidney (PtK2) | Z-Ajoene | Not Specified | Less Cytotoxic | |

| Human Fibroblasts (FS4) | Not Specified | Not Specified | Higher Doses |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate Ajoene-induced apoptosis.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Binding Buffer (1X)

-

Propidium Iodide (PI) solution

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 6-well plate and treat with various concentrations of Ajoene for the desired time.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Measurement of Intracellular ROS

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

DCFH-DA solution

-

Serum-free cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a 24-well plate or on coverslips.

-

Treat cells with Ajoene for the desired duration.

-

Wash the cells once with serum-free medium.

-

Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a fluorescence plate reader.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Ajoene has been reported to induce G2/M phase arrest in some cancer cell lines.

Materials:

-

70% ethanol (ice-cold)

-

Phosphate-buffered saline (PBS)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat cells with Ajoene and harvest as described previously.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing.

-

Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse Ajoene-treated and control cells in RIPA buffer.

-

Determine protein concentration using a protein assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

Ajoene demonstrates significant promise as a pro-apoptotic agent for cancer therapy. Its ability to induce ROS generation and subsequently trigger multiple apoptotic signaling pathways provides a robust mechanism for killing cancer cells. The data presented in this guide highlight its efficacy across various cancer types.

Future research should focus on several key areas. Elucidating the precise molecular targets of Ajoene and the intricate crosstalk between the different signaling pathways will provide a more complete understanding of its mechanism of action. Further in vivo studies are necessary to validate the preclinical findings and to assess the safety and efficacy of Ajoene in animal models. While some clinical observations have been made, particularly in skin cancer, more rigorous clinical trials are needed to establish its therapeutic potential in humans. The development of Ajoene analogs with improved bioavailability and efficacy could also be a promising avenue for future drug development efforts.

References

- 1. The cytotoxic effect of ajoene, a natural product from garlic, investigated with different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ajoene, a compound of garlic, induces apoptosis in human promyeloleukemic cells, accompanied by generation of reactive oxygen species and activation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Garlic Extract Participates in the Proliferation and Apoptosis of Nonsmall Cell Lung Cancer Cells Via Endoplasmic Reticulum Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ajoene, a garlic-derived natural compound, enhances chemotherapy-induced apoptosis in human myeloid leukaemia CD34-positive resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory properties of Ajoene and COX-2 inhibition

An In-depth Technical Guide on the Anti-inflammatory Properties and Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms of Ajoene

Introduction

Ajoene, a sulfur-containing compound derived from garlic (Allium sativum), has garnered significant scientific interest for its diverse biological activities, including antithrombotic, antimicrobial, and anticancer effects.[1] This technical guide delves into the compelling anti-inflammatory properties of Ajoene, with a particular focus on its mechanisms of action related to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Ajoene's therapeutic potential.

Ajoene is formed from the enzymatic transformation of alliin to allicin when garlic is crushed, which then further breaks down into various organosulfur compounds, including the more stable E- and Z-isomers of Ajoene.[1] Notably, Z-ajoene has demonstrated more potent anti-inflammatory and antimicrobial activities compared to its E-isomer.[2] The anti-inflammatory effects of Ajoene are attributed to its ability to modulate key signaling pathways and directly inhibit enzymes involved in the inflammatory response.[1]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Ajoene exerts its anti-inflammatory effects through a multi-targeted approach, primarily by suppressing the expression of pro-inflammatory mediators. This is achieved by interfering with critical signaling cascades, most notably the NF-κB and MAPK pathways, and by directly inhibiting the activity of inflammatory enzymes like COX-2.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding for pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), inducible nitric oxide synthase (iNOS), and COX-2.

Ajoene has been shown to effectively suppress the activation of NF-κB in LPS-stimulated macrophages. This inhibition prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of its target inflammatory genes.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and extracellular signal-regulated kinases (ERK), play a crucial role in mediating inflammatory responses. Studies have demonstrated that Ajoene and its derivatives can markedly inhibit the LPS-induced phosphorylation of p38 and ERK in macrophages. By attenuating the activation of these MAPK pathways, Ajoene further contributes to the suppression of inflammatory mediator production.

Direct Inhibition of COX-2 Enzyme Activity

Cyclooxygenase-2 (COX-2) is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. Ajoene has been identified as a direct inhibitor of COX-2 enzyme activity. This inhibition is dose-dependent and non-competitive, suggesting that Ajoene may bind to a site on the enzyme that is distinct from the active site for its substrate, arachidonic acid. The proposed mechanism for this inhibition is the S-thiolation of cysteine residues (Cys9 and Cys299) on the COX-2 enzyme by Z-Ajoene.

Interestingly, while Ajoene inhibits COX-2 activity, it has been observed to increase LPS-induced COX-2 protein and mRNA expression, a phenomenon also seen with some non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Quantitative Data on Ajoene's Anti-inflammatory Efficacy

The following tables summarize the key quantitative data from various studies, highlighting the potent anti-inflammatory effects of Ajoene.

| Compound | Parameter Measured | Cell Line | IC50 Value | Reference |

| Ajoene | PGE2 Release Inhibition | RAW 264.7 Macrophages | 2.4 µM | |

| Z-Ajoene | PGE2 Production Inhibition | RAW 264.7 Macrophages | 1.1 µM | |

| Ajoene | COX-2 Enzyme Activity Inhibition | In vitro assay | 3.4 µM | |

| Z-Ajoene | NO Production Inhibition | RAW 264.7 Macrophages | 1.9 µM | |

| Ajoene | NO Synthesis Inhibition | RAW 264.7 Macrophages | 2.5-5 µM |

Table 1: IC50 Values for Ajoene's Inhibition of Prostaglandin E2 (PGE2) and Nitric Oxide (NO) Production, and COX-2 Enzyme Activity.

| Compound | Target | Effect | Cell Line | Reference |

| (Z, E)-Ajoene and sulfonyl analogs | iNOS and COX-2 mRNA and protein expression | Attenuated LPS-induced expression | RAW 264.7 Macrophages | |

| (Z, E)-Ajoene and sulfonyl analogs | NF-κB transcriptional activity | Suppressed | RAW 264.7 Macrophages | |